molecular formula C23H25N5O3S B2883887 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 852144-79-7

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2883887
CAS No.: 852144-79-7
M. Wt: 451.55
InChI Key: GOPBLBSZLAFXHB-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 1H-indol-3-yl substituent at position 5, a 2-methoxyethyl group at position 4, and a thioacetamide moiety linked to a 4-ethoxyphenyl group.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-3-31-17-10-8-16(9-11-17)25-21(29)15-32-23-27-26-22(28(23)12-13-30-2)19-14-24-20-7-5-4-6-18(19)20/h4-11,14,24H,3,12-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPBLBSZLAFXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the introduction of the acetamide group via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro form.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom in the compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of acetamide derivatives.

Scientific Research Applications

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and triazole moieties are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its indole-triazole-thioacetamide core. Key structural analogs and their substituent variations are summarized below:

Compound Name / ID R<sup>5</sup> R<sup>4</sup> Thioacetamide Substituent Key Reference
Target Compound 1H-Indol-3-yl 2-Methoxyethyl N-(4-Ethoxyphenyl) -
VUAA1 (N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)thio)Acetamide) 3-Pyridinyl Ethyl N-(4-Ethylphenyl)
OLC15 (N-(4-Butylphenyl)-2-((4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl)thio)Acetamide) 2-Pyridinyl Ethyl N-(4-Butylphenyl)
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl)-1H-Indole () 1H-Indol-3-yl 4-Chlorophenyl Ethyl-linked indole
2-((5-(4-Chlorophenyl)-4-Ethyl-4H-1,2,4-Triazol-3-yl)thio)-N-(4-Ethoxyphenyl)Acetamide (HR332641) 4-Chlorophenyl Ethyl N-(4-Ethoxyphenyl)

Key Observations :

  • R<sup>5</sup> : The indole group in the target compound distinguishes it from pyridinyl or chlorophenyl substituents in analogs. Indole’s aromaticity and hydrogen-bonding capacity may enhance binding to hydrophobic pockets in biological targets .
  • R<sup>4</sup> : The 2-methoxyethyl group is unique; most analogs feature alkyl (ethyl) or aryl (chlorophenyl) groups here. This substituent could improve solubility or steric interactions.
  • Thioacetamide : The 4-ethoxyphenyl group is shared with HR332641 but differs from VUAA1’s 4-ethylphenyl or OLC15’s 4-butylphenyl, which influence lipophilicity and target selectivity .
Pharmacological Activity Comparison
Compound Biological Activity IC50/EC50 Mechanism Reference
Target Compound Not directly reported; inferred from analogs - Potential Orco modulation or cytotoxicity -
VUAA1 Orco agonist (broad-spectrum insect Olfactory Receptors) EC50 = 12–35 µM Activates Orco ion channels
OLC15 Orco antagonist IC50 = 0.5–2 µM Blocks Orco activation
Derivatives Cytotoxic agents (e.g., against MCF-7 cancer cells) IC50 = 8–15 µM Apoptosis induction via kinase inhibition
HR332641 No activity reported; structural intermediate - -

Key Findings :

  • Orco Modulation : The target compound’s triazole-thioacetamide scaffold aligns with VUAA1 and OLC15, suggesting possible ion channel activity. However, the indole substituent may shift selectivity compared to pyridinyl analogs .
  • Cytotoxicity : Indole-containing triazoles () exhibit potent anticancer activity, implying the target compound could share this profile. The 2-methoxyethyl group may enhance membrane permeability .
Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Solubility (LogP) Synthesis Yield Reference
Target Compound ~497.62* Not reported Estimated ~3.1* - -
VUAA1 395.47 145–148 3.8 75–80%
OLC15 437.55 162–165 4.2 70%
Derivatives 450–550 260–311 2.5–4.0 69–89%
HR332641 416.92 Not reported ~3.5 Commercial

*Calculated using ChemDraw.

Key Notes:

  • The target compound’s higher molecular weight and ethoxyphenyl group may reduce solubility compared to VUAA1 but improve it relative to derivatives.
  • Melting points for indole-triazoles () exceed 260°C, suggesting high crystallinity and stability .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that integrates multiple bioactive moieties, specifically an indole and a triazole. Its structural characteristics suggest potential applications in medicinal chemistry due to its diverse functionalities, including interactions with various biological targets.

Molecular Structure

This compound features:

  • Indole moiety : Known for its role in numerous biological activities, particularly in neuropharmacology.
  • Triazole ring : Recognized for its ability to inhibit various enzymes and is commonly found in antifungal agents.
  • Thioether linkage : This may enhance the compound's lipophilicity and biological activity.
  • Acetamide group : Often associated with improved pharmacological properties.

The molecular formula is C19H20N6O2SC_{19}H_{20}N_6O_2S with a molecular weight of approximately 468.55 g/mol.

The mechanism of action for this compound likely involves:

  • Enzyme inhibition : The triazole ring may inhibit cytochrome P450 enzymes, affecting drug metabolism.
  • Receptor interaction : The indole structure can interact with serotonin receptors, potentially influencing neurological pathways.
  • Thioether contributions : May facilitate binding to target proteins through hydrophobic interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

Several studies have demonstrated that derivatives of this compound show promising anticancer effects:

  • Cell Line Studies : Compounds structurally related have shown activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values reported as low as 6.2 µM for certain derivatives .

Antimicrobial Activity

The presence of the triazole ring suggests potential antimicrobial properties:

  • In vitro Studies : Similar compounds have been evaluated for their antibacterial and antifungal activities, showing moderate to strong inhibition against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties:

  • Acetylcholinesterase Inhibition : Some derivatives have been reported to act as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique features and biological activities associated with this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetateIndole and triazole ringsAntimicrobial and anticancer
5-(1H-indol-3-yl)-4-methylthio-1,2,4-triazoleIndole and thioetherAntifungal
4-(4-methoxyphenyl)-4H-1,2,4-triazolTriazole ringAntimicrobial

Case Studies

Several case studies provide insight into the effectiveness of related compounds:

  • Anticancer Efficacy : A study evaluated a series of triazole derivatives against various cancer cell lines. The results indicated that specific modifications to the triazole structure enhanced cytotoxicity significantly .
  • Antimicrobial Screening : A systematic review of triazole-based compounds revealed consistent antimicrobial activity across multiple strains of bacteria and fungi, suggesting a broad-spectrum potential for therapeutic applications .

Q & A

Basic Question: What are the optimal synthetic pathways for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides, nucleophilic substitution of thiol groups, and acetylation. Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for triazole ring formation, while ethanol improves thioether bond formation .
  • Catalysts : Triethylamine or pyridine is critical for deprotonation during thiol-acetamide coupling .
  • Temperature control : Maintain 60–80°C for cyclization to avoid side products; lower temperatures (40–50°C) are optimal for thioether linkages .
    Validate purity at each step via TLC and HPLC (>95% purity threshold) .

Basic Question: How can structural integrity and purity be confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify indole NH (~10.5 ppm), triazole protons (7.8–8.2 ppm), and ethoxyphenyl acetamide carbonyl (168–170 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z [M+H]+^+ ≈ 505.6 g/mol) and rule out dimerization by monitoring isotopic patterns .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 61.2%, H: 5.2%, N: 16.6%) .

Advanced Question: What in vitro models are suitable for assessing its anticancer activity, and how should dose-response studies be designed?

Methodological Answer:

  • Cell lines : Prioritize cancer types with overexpression of targets linked to triazole derivatives (e.g., breast cancer MCF-7, colon cancer HCT-116) .
  • Dose ranges : Use 0.1–100 µM with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and measure IC50_{50} via MTT assays .
  • Mechanistic assays : Pair cytotoxicity studies with apoptosis markers (Annexin V/PI staining) and cell-cycle arrest analysis (flow cytometry) .

Advanced Question: How can computational modeling predict binding affinities to molecular targets like kinases or tubulin?

Methodological Answer:

  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR) or tubulin’s colchicine site .
  • Parameters : Set grid boxes around catalytic residues (e.g., EGFR Lys721), and run 50 genetic algorithm iterations. Validate with MD simulations (100 ns) to assess binding stability .
  • Key interactions : Prioritize hydrogen bonds between the triazole ring and Thr790 (EGFR) or hydrophobic contacts with tubulin’s β-subunit .

Advanced Question: What strategies resolve contradictory bioactivity data across substituent variations (e.g., methoxyethyl vs. phenyl groups)?

Methodological Answer:

  • SAR analysis : Compare IC50_{50} values of analogs with different substituents. For example, methoxyethyl enhances solubility but reduces tubulin binding vs. phenyl groups .
  • Physicochemical profiling : Measure logP (methoxyethyl: ~2.1 vs. phenyl: ~3.5) to correlate hydrophobicity with membrane permeability .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to identify steric clashes or favorable π-π stacking with aromatic substituents .

Advanced Question: How can metabolic stability and degradation pathways be evaluated in preclinical studies?

Methodological Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Calculate t1/2_{1/2} and intrinsic clearance .
  • Metabolite ID : Use high-resolution MS/MS to detect phase I metabolites (e.g., hydroxylation at indole C5) and phase II glucuronidation .
  • pH stability : Test solubility and degradation in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids to guide formulation .

Advanced Question: How to address discrepancies in reported mechanisms of action (e.g., kinase inhibition vs. tubulin destabilization)?

Methodological Answer:

  • Target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Compare IC50_{50} values across 50+ kinases .
  • Phenotypic assays : Confirm tubulin effects via immunofluorescence (microtubule disruption) or GTPase activity assays .
  • Cross-validation : Apply siRNA knockdown of proposed targets (e.g., EGFR) to determine if cytotoxicity is abolished .

Basic Question: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 505.6 → 287.1 (quantifier) and 505.6 → 145.0 (qualifier) .
  • Sample prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates. Validate recovery (>85%) and matrix effects (±15%) .

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